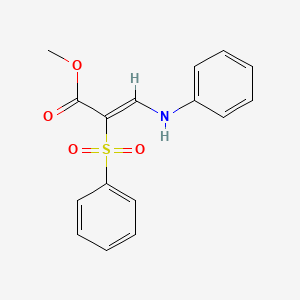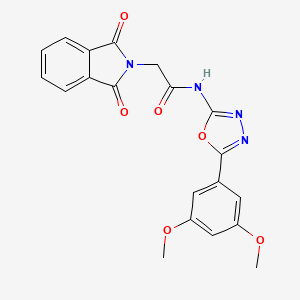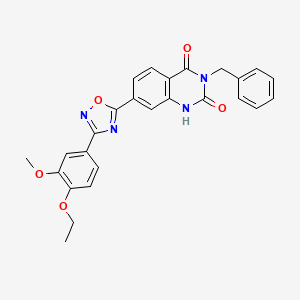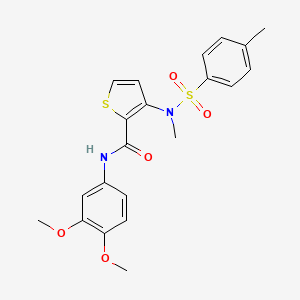
méthyl (2Z)-3-anilino-2-(phénylsulfonyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of an anilino group and a phenylsulfonyl group attached to an acrylate backbone, making it a versatile molecule in organic synthesis and industrial applications.
Applications De Recherche Scientifique
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties .
Mécanisme D'action
Target of Action
Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a complex organic compound that primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key biochemical pathway responsible for energy production in cells.
Biochemical Pathways
The cytochrome b-c1 complex is part of the electron transport chain, a series of biochemical reactions that generate ATP, the primary energy currency of cells. By interacting with this complex, methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate potentially affects the efficiency of ATP production .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate are currently unknown . These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate typically involves the reaction of aniline with phenylsulfonyl chloride to form the intermediate phenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The anilino group can be reduced to form corresponding amines.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions
Major Products:
Comparaison Avec Des Composés Similaires
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Comparison: The presence of both an anilino and a phenylsulfonyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)15(12-17-13-8-4-2-5-9-13)22(19,20)14-10-6-3-7-11-14/h2-12,17H,1H3/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQZEMKJMMVIE-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2392227.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)


![2-(1,2-benzoxazol-3-yl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)
